molecular formula C24H19NO3S B3894423 2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole

2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole

Cat. No. B3894423
M. Wt: 401.5 g/mol
InChI Key: AHCBYFVVEKOMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole, commonly known as DIBOMO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBOMO is a heterocyclic organic compound that contains both an oxazole and a benzodioxin ring in its structure.

Mechanism of Action

The mechanism of action of DIBOMO is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. DIBOMO has been shown to activate the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DIBOMO has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in the pathogenesis of various diseases. DIBOMO has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, DIBOMO has been shown to induce G2/M cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

DIBOMO has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DIBOMO is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of DIBOMO is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on DIBOMO. One potential area of research is the development of DIBOMO derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of DIBOMO in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of DIBOMO and to determine its safety and toxicity profiles.

Scientific Research Applications

DIBOMO has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. DIBOMO has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DIBOMO has been shown to possess antimicrobial activity against a range of bacterial and fungal strains.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)28-24(25-22)29-16-19-15-26-20-13-7-8-14-21(20)27-19/h1-14,19H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCBYFVVEKOMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole
Reactant of Route 3
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole
Reactant of Route 5
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.